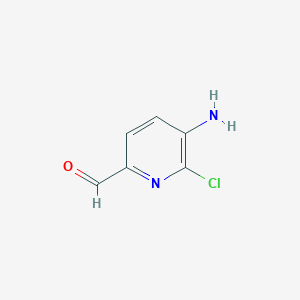

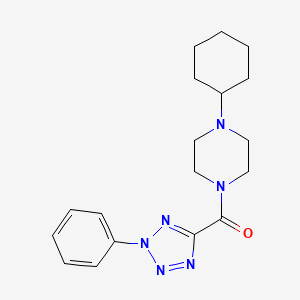

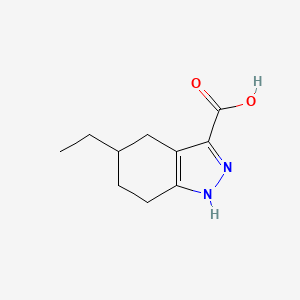

![molecular formula C18H24N4O5S B2796829 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one CAS No. 2034365-82-5](/img/structure/B2796829.png)

3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.

BenchChem offers high-quality 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Urease Inhibitory Activity

This compound has been found to have a strong inhibitory activity against urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This reaction is important in the nitrogen cycle and in some diseases. The compound’s inhibitory activity could be useful in the development of drugs for diseases related to urease activity .

Interaction with Urease

Further studies have been conducted on the interaction between this compound and urease . The fluorescence quenching mechanism of the complex with urease was found to be static quenching . Understanding these interactions could help in the design of more effective urease inhibitors .

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of other compounds . For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid, which is a derivative of the compound . This could open up possibilities for the development of new compounds with potential applications in various fields .

Copper (II) Complex Formation

The compound has been used to form a copper (II) complex . The structure of this complex was determined by single crystal X-ray diffraction . Copper complexes have a wide range of applications, including in catalysis, materials science, and medicine .

Fluorescence Spectral Studies

The compound has been used in fluorescence spectral studies . These studies can provide valuable information about the properties of the compound and its interactions with other molecules .

Scientific Research Use

The compound is available for scientific research use . This means it can be used in a variety of research applications, depending on the specific needs of the researchers .

将来の方向性

: Jayaraman Jayabharathi, Ramaiyan Ramya, Venugopal Thanikachalam, and Pavadai Nethaji. “Tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices.” RSC Advances, 2018, 8, 29031. Read more : Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides (5a – 5m). Chemistry of Natural Compounds, 2017, 53(3), 476–480. Read more : Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine. Chinese Journal of Organic Chemistry, 2010, 30(1), 101–104. Read more

作用機序

Target of Action

The primary target of this compound is the urease enzyme . Urease is a crucial enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It plays a significant role in the nitrogen cycle in organisms and the environment.

Mode of Action

The compound exhibits urease inhibitory activity . It binds to the active site of the urease enzyme, preventing the enzyme from catalyzing the breakdown of urea. This inhibitory action can disrupt the normal functioning of organisms that rely on urease for their nitrogen metabolism.

特性

IUPAC Name |

3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methyl]-4-ethyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-2-22-17(19-20-18(22)23)10-13-4-3-7-21(12-13)28(24,25)14-5-6-15-16(11-14)27-9-8-26-15/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVSNYOZXMUNER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)CC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

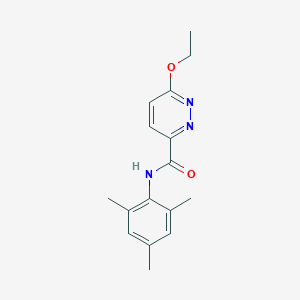

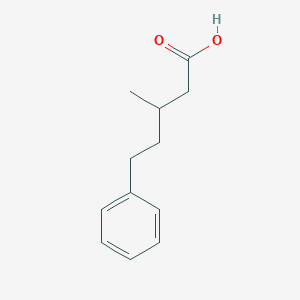

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)

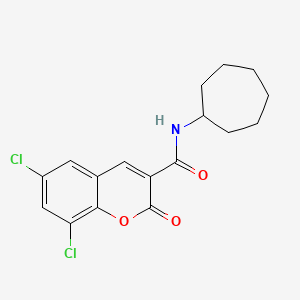

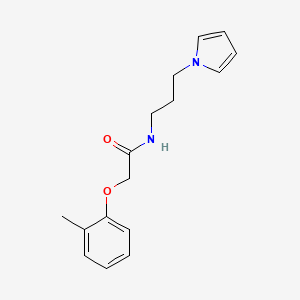

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)

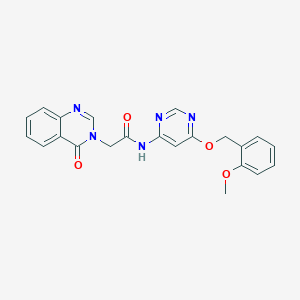

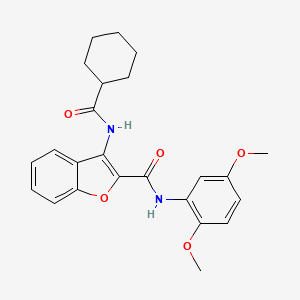

![(2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride](/img/structure/B2796757.png)

![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)